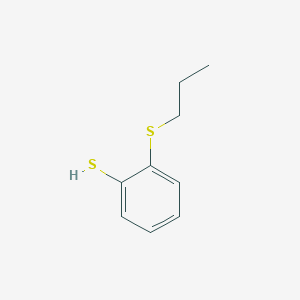

2-(n-Propylthio)thiophenol

Description

Properties

IUPAC Name |

2-propylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVXQPSFMCSLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1: Formation of Sulfonehydrazide

A phenylsulfonic acid chloride derivative bearing a 2-(n-propylthio) substituent reacts with hydrazine hydrate in methanol at 10–20°C. Hydriodic acid (HI) and hydrochloric acid (HCl) are subsequently added, and the mixture is refluxed at 60–80°C for 2–4 hours. This step yields a sulfonehydrazide intermediate. -

Step 2: Disulfide Formation

The sulfonehydrazide undergoes thermal decomposition at 60–120°C to form a disulfide. Isolation of this intermediate is typically unnecessary, as the crude product proceeds directly to the final step. -

Step 3: Disulfide Cleavage to Thiophenol

The disulfide is treated with hydrazine hydrate and sodium hydroxide in a methanol-water solvent. Subsequent acidification with HCl liberates 2-(n-propylthio)thiophenol in high purity (92% yield in analogous reactions).

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature (Step 1) | 10–20°C |

| Temperature (Steps 2–3) | 60–80°C |

| Molar Ratio (Hydrazine) | 1:3 (sulfochloride:N₂H₄) |

| Solvent System | Methanol/Water |

Advantages of the Method

-

Scalability : The process avoids distillation, reducing energy costs.

-

Purity : Crude thiophenol precipitates directly upon acidification, minimizing byproducts.

-

Functional Group Tolerance : Propylthio groups remain intact under the reaction conditions, as evidenced by the stability of similar alkylthio substituents in related syntheses.

Challenges in Precursor Synthesis: 2-(n-Propylthio)phenylsulfonic Acid Chloride

The limiting factor in the above method is the availability of 2-(n-propylthio)phenylsulfonic acid chloride. Two routes to this precursor are theoretically viable:

Direct Sulfonation of 2-(n-Propylthio)benzene

Sulfonation of 2-(n-propylthio)benzene with chlorosulfonic acid could introduce the sulfonic acid group. However, the propylthio substituent directs electrophilic substitution to the para position (C4), making ortho sulfonation (C2) challenging. Alternative strategies include:

Nucleophilic Aromatic Substitution

Aryl halides react with sodium sulfite under Ullmann conditions to form sulfonic acids. For example, 2-bromo-n-propylthiobenzene could undergo substitution with Na₂SO₃ in the presence of a copper catalyst. However, this method suffers from low regioselectivity when multiple substituents are present.

Alternative Pathways for 2-(n-Propylthio)thiophenol Synthesis

Reductive Cleavage of Disulfides

2-(n-Propylthio)phenyl disulfide, when treated with reducing agents like lithium aluminium hydride (LiAlH₄), undergoes cleavage to yield the corresponding thiophenol. While this method is straightforward, the disulfide precursor must first be synthesized via oxidative coupling of 2-(n-propylthio)thiophenol, creating a circular dependency.

Thiol-Disulfide Exchange

Thiophenol derivatives can be functionalized via thiol-disulfide exchange reactions. For instance, reacting 2-bromothiophenol with n-propanethiol in the presence of a base (e.g., K₂CO₃) could theoretically yield the target compound. However, competing side reactions, such as oxidation to disulfides, often limit yields.

Industrial Considerations and Process Optimization

Solvent Selection

Methanol is the preferred solvent in the patented three-step process due to its ability to dissolve both polar intermediates (sulfonehydrazides) and non-polar products (disulfides). Alternatives like ethanol or isopropanol increase reaction times by 15–20% but may improve yields for sterically hindered substrates.

Byproduct Management

The principal byproducts—hydrazine salts and inorganic sulfides—are neutralized with NaOH before disposal. Notably, the process generates minimal wastewater compared to traditional thiophenol syntheses, addressing environmental concerns.

Analytical Characterization of 2-(n-Propylthio)thiophenol

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 2-(n-Propylthio)thiophenol can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form thiophene S-oxides and thiophene S,S-dioxides.

Reduction: Reduction reactions can convert thiophene derivatives to their corresponding thiol forms.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, organometallics, and acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene S-oxides, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Biological Applications

Antimicrobial Activity

2-(n-Propylthio)thiophenol has shown significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 - 12.5 μg/mL |

| Escherichia coli | >400 μg/mL |

| Enterococcus faecium | 128-fold higher activity than vancomycin |

The compound's mechanism of action likely involves the inhibition of bacterial enzymes, which is critical for its antimicrobial efficacy.

Anticancer Properties

Preliminary studies have suggested that 2-(n-Propylthio)thiophenol may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's structural features enable it to interact with specific molecular targets, potentially blocking pathways essential for cancer cell survival.

Medicinal Chemistry

In medicinal chemistry, 2-(n-Propylthio)thiophenol is being explored for its potential in developing new pharmaceuticals. Its ability to act as an enzyme inhibitor makes it a candidate for targeting specific receptors involved in disease processes.

Case Study: Anticancer Evaluation

A study evaluated the antiproliferative effects of thiophene derivatives on breast cancer cell lines. The findings indicated that modifications to the thiophene structure significantly influenced biological activity, highlighting the importance of the propylthio group in enhancing therapeutic efficacy.

Material Science

The compound is also utilized in material science, particularly in the development of organic semiconductors and corrosion inhibitors. Its unique chemical properties allow it to be integrated into advanced materials with enhanced performance characteristics.

Comparison with Similar Compounds

To understand the uniqueness of 2-(n-Propylthio)thiophenol, a comparison with similar thiophene derivatives is useful:

| Compound | Application Area |

|---|---|

| Thiophenol | General use in organic synthesis |

| 2-Butylthiophene | Synthesis of anticancer agents |

| 2-Octylthiophene | Development of anti-atherosclerotic agents |

The presence of the propylthio group distinguishes 2-(n-Propylthio)thiophenol from other derivatives, potentially imparting unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-(n-Propylthio)thiophenol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of certain enzymes by binding to their active sites and blocking their activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Comparison with Similar Thiophenol Derivatives

Structural and Electronic Effects

Electronically, the sulfur atom in the propylthio substituent donates electron density via lone pairs, slightly increasing the electron density on the aromatic ring compared to unsubstituted thiophenol. This contrasts with electron-withdrawing groups like chlorine in 2-chlorothiophenol, which lower the ring's electron density and acidity (pKa) .

Key Substituent Effects:

- 2-Chlorothiophenol (C₆H₄ClSH): The chlorine atom withdraws electron density, lowering the pKa (increased acidity) compared to thiophenol. Its ortho substitution also creates steric hindrance .

- 2-Methoxybenzenethiol (C₆H₄(OCH₃)SH): Methoxy groups exhibit resonance-based electron donation but inductive withdrawal. This complex electronic profile results in a pKa higher than chlorothiophenol but lower than alkylthio derivatives .

- 2-(n-Propylthio)thiophenol: The propylthio group is electron-donating, leading to a higher pKa (reduced acidity) than thiophenol (pKa ≈ 6.2) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on substituent effects.

Research Findings and Challenges

- Steric vs. Electronic Trade-offs: Ortho-substituted thiophenols face competing steric and electronic effects. For example, 2-(n-Propylthio)thiophenol’s reactivity in S-alkylation may be hindered by steric bulk but enhanced by electron donation .

- Detection Limitations: Fluorescent probes for thiophenol derivatives require tailored design to distinguish between similar compounds (e.g., thiophenol vs. 2-(n-Propylthio)thiophenol) .

- Synthetic Optimization : Protecting group strategies (e.g., silyl ethers) could improve the handling of reactive thiol groups during synthesis .

Biological Activity

2-(n-Propylthio)thiophenol is a thiophene derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a propylthio group attached to the thiophenol ring, which may influence its reactivity and biological interactions. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

2-(n-Propylthio)thiophenol possesses unique chemical characteristics due to the presence of the thiophene ring and the propylthio substituent. This structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, which are essential for its biological activity.

Antimicrobial Properties

Research indicates that 2-(n-Propylthio)thiophenol exhibits significant antimicrobial properties. It has been investigated for its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its potential against methicillin-resistant Staphylococcus aureus (MRSA), a major clinical concern due to its resistance to standard treatments .

Table 1: Antimicrobial Activity of 2-(n-Propylthio)thiophenol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 - 12.5 μg/mL |

| Escherichia coli | >400 μg/mL |

| Enterococcus faecium | 128-fold higher activity than vancomycin |

Anticancer Properties

The compound has also been studied for its anticancer effects. Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanisms by which it exerts these effects are still under investigation but may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .

The biological activity of 2-(n-Propylthio)thiophenol is believed to involve interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to active sites on target proteins, thereby blocking their function. This mechanism is crucial in both antimicrobial and anticancer contexts, where enzyme inhibition can lead to reduced pathogen viability or cancer cell growth.

Case Studies

Several studies have explored the biological effects of thiophene derivatives similar to 2-(n-Propylthio)thiophenol:

- Antimicrobial Study : A study demonstrated that thiophene derivatives exhibited varying degrees of antibacterial activity against clinical isolates of MRSA. The results indicated that modifications to the thiophene structure could enhance antibacterial potency .

- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of related compounds on breast cancer cell lines. The findings suggested that structural modifications could significantly alter biological activity, underscoring the importance of the propylthio group in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(n-Propylthio)thiophenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or S-alkylation. For example, thiophenol derivatives are often prepared by reacting sodium thiophenoxide with alkyl halides in polar aprotic solvents (e.g., DMF) under inert atmospheres . Optimizing stoichiometry (e.g., excess alkylating agent) and temperature (40–60°C) improves yields. Solvent choice is critical: methanol or ethanol may reduce side reactions compared to aqueous systems . Contradictions in yield reports may arise from incomplete purification or competing hydrolysis; rigorous drying of reactants is advised .

Q. How can purity and structural integrity be verified using spectroscopic and chromatographic methods?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves thiophenol derivatives. Retention times should be cross-referenced with standards .

- Spectroscopy :

- FT-IR : Confirm the presence of -SH (2550–2600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

- NMR : H NMR should show aromatic protons (δ 6.8–7.5 ppm) and n-propylthio group signals (δ 1.0–1.5 ppm for CH₃, δ 1.6–2.0 ppm for CH₂) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns validated against computational predictions .

Q. What are the key safety considerations when handling 2-(n-Propylthio)thiophenol in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols, which are toxic and malodorous .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid contact with oxidizing agents to prevent exothermic reactions .

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation and degradation .

Advanced Research Questions

Q. How do substituents like the n-propylthio group influence the reactivity of thiophenol in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The n-propylthio group acts as a moderate electron-donating substituent via resonance, increasing electron density on the aromatic ring and enhancing NAS rates. Kinetic studies (e.g., with 2,4-dinitrofluorobenzene) show second-order dependence on thiophenoxide ion concentration, with no detectable catalysis by free thiophenol . Computational DFT analyses (B3LYP/6-311++G**) reveal reduced activation energy barriers compared to unsubstituted thiophenol due to stabilization of transition states by the alkylthio group .

Q. What computational approaches predict the electronic and vibrational properties of 2-(n-Propylthio)thiophenol?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G** basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the alkylthio group and aromatic ring .

- Vibrational Analysis : Compare experimental IR/Raman spectra with scaled DFT frequencies. For example, C-S stretching modes in alkylthiophenols appear at 640–680 cm⁻¹, with deviations >5% indicating computational model limitations .

Q. How can trace levels of 2-(n-Propylthio)thiophenol be detected in environmental samples, and what probes are most effective?

- Methodological Answer :

- Fluorescent Probes : Carbon dot-based nanoprobes (e.g., CD-DNS) exhibit fluorescence quenching upon binding to thiophenols, with detection limits as low as 0.1 μM in water . Aggregation-induced emission (AIE) probes (e.g., TPE-based glycoclusters) offer selective turn-on responses in river samples, validated via spike-recovery tests (95–102% recovery) .

- Colorimetric Strips : Immobilize probes on cellulose strips for semi-quantitative field analysis; calibrate using standard thiophenol solutions (0–10 μM) .

Q. How to resolve contradictions in kinetic data for reactions involving 2-(n-Propylthio)thiophenol?

- Methodological Answer :

- Buffer Systems : Use buffered methanol (pH 7–9) to stabilize thiophenoxide ion concentrations and minimize side reactions .

- Control Experiments : Compare rates under varying thiophenol concentrations (0.1–1.0 M) to identify hidden terms in rate laws. For example, Table I in demonstrates no thiophenol term in 2,4-dinitrofluorobenzene reactions, ruling out general acid catalysis.

- Isotopic Labeling : S-labeled thiophenol derivatives can track sulfur participation in transition states via kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.